molecular formula C6HF4NO2 B133510 2,3,4,5-Tetrafluoronitrobenzene CAS No. 5580-79-0

2,3,4,5-Tetrafluoronitrobenzene

Cat. No. B133510
CAS RN: 5580-79-0
M. Wt: 195.07 g/mol
InChI Key: MKMDVNZEIQDZEP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoronitrobenzene (CAS# 5580-79-0) is a compound useful in organic synthesis . It is a polyfluoroarene . Mercuration of 2,3,4,5-tetrafluoronitrobenzene has been reported . It reacts with thioureas to afford para substituted diaryl sulphides .


Synthesis Analysis

Mercuration of 2,3,4,5-tetrafluoronitrobenzene has been reported . It reacts with thioureas to afford para substituted diaryl sulphides . The nucleophilic aromatic substitution reactions of 2,3,4,5-tetrafluoronitrobenzene with methanol have also been reported .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrafluoronitrobenzene is C6HF4NO2 . It contains total 14 bond(s); 13 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

Mercuration of 2,3,4,5-tetrafluoronitrobenzene has been reported . It reacts with thioureas to afford para substituted diaryl sulphides . The nucleophilic aromatic substitution reactions of 2,3,4,5-tetrafluoronitrobenzene with methanol have also been reported .


Physical And Chemical Properties Analysis

The density of 2,3,4,5-Tetrafluoronitrobenzene is 1.7±0.1 g/cm3 . The boiling point is 182.0±0.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.1±3.0 kJ/mol . The flash point is 81.1±0.0 °C . The index of refraction is 1.467 .

Scientific Research Applications

Synthesis of Polyfluoroarenes

2,3,4,5-Tetrafluoronitrobenzene: is a valuable precursor in the synthesis of polyfluoroarenes . Polyfluoroarenes are important in the development of advanced materials due to their thermal stability and chemical resistance. They are used in creating high-performance polymers for aerospace, automotive, and electronic applications.

Mercuration Reactions

This compound undergoes mercuration, a process where mercury ions are introduced into the aromatic ring . Mercuration is a critical step in the synthesis of various organic molecules, particularly in the pharmaceutical industry, where it can lead to the development of new drugs and active pharmaceutical ingredients.

Production of Diaryl Sulphides

2,3,4,5-Tetrafluoronitrobenzene: reacts with thioureas to produce para-substituted diaryl sulphides . Diaryl sulphides are a class of organic compounds with wide applications, including as intermediates in pharmaceuticals, agrochemicals, and in the synthesis of more complex organic molecules.

Nucleophilic Aromatic Substitution

The compound is involved in nucleophilic aromatic substitution reactions with methanol . This type of reaction is fundamental in organic chemistry and is used to introduce functional groups into aromatic systems, which is essential for the structural modification of chemical compounds in drug design.

Fluorinated Building Blocks

As a fluorinated building block, 2,3,4,5-Tetrafluoronitrobenzene is used to introduce fluorine atoms into other molecules . The introduction of fluorine is crucial in medicinal chemistry since it can significantly alter the biological activity of a compound, leading to the development of new medications with improved efficacy and pharmacokinetic properties.

Halogenated Heterocycles Synthesis

This compound is also used in the synthesis of halogenated heterocycles . Halogenated heterocycles are important in a variety of fields, including pharmaceuticals, where they are often found in compounds with antifungal, antibacterial, and anticancer properties.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2,3,4-tetrafluoro-5-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMDVNZEIQDZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204386
Record name 2,3,4,5-Tetrafluoronitrobenzene
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,4,5-Tetrafluoronitrobenzene

CAS RN

5580-79-0
Record name 1,2,3,4-Tetrafluoro-5-nitrobenzene
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Record name 2,3,4,5-Tetrafluoronitrobenzene
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Record name 2,3,4,5-Tetrafluoronitrobenzene
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Record name 2,3,4,5-tetrafluoronitrobenzene
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Record name 2,3,4,5-TETRAFLUORONITROBENZENE
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Synthesis routes and methods

Procedure details

To one liter of concentrated sulfuric acid was added, at 5° C., 100 ml of 1,2,3,4-tetrafluorobenzene. Then a mixture of 100 ml of 70% nitric acid premixed with 200 ml of concentrated sulfuric acid at 0° C. was slowly added. The reaction was stirred at 0° C. for one hour, and then one hour at 25° C. The mixture was poured over ice and extracted with dichloromethane, which was dried and concentrated to give 120 g of a thick residue which was one spot thin layer chromatography. This product was used for the next step without purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,4,5-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?

A1: Research indicates that 2,3,4,5-Tetrafluoronitrobenzene reacts with TBD in acetonitrile, even in the presence of water molecules. This reaction leads to the formation of both ortho and para substituted nitro-compounds. Interestingly, the reaction rate is independent of the specific fluorinated nitrobenzene used (including isomers like 2,3,4,6-tetrafluoronitrobenzene and pentafluoronitrobenzene). This suggests that the rate-determining step is not the initial formation of the Meisenheimer complex between the nitrobenzene and TBD. Instead, the rate-limiting step is believed to be the subsequent hydrolysis of one of the TBD rings. []

Q2: Is 2,3,4,5-Tetrafluoronitrobenzene susceptible to mercuration reactions?

A2: Yes, studies have shown that 2,3,4,5-Tetrafluoronitrobenzene can undergo mercuration. This reaction has been investigated alongside the mercuration of other fluorinated benzene derivatives, including 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 2,3,5,6-tetrafluoroanisole. This research explores the reactivity patterns of these compounds and the influence of substituents on the mercuration process. []

Q3: Has 2,3,4,5-Tetrafluoronitrobenzene been investigated for potential biological activity?

A3: While not extensively studied for pharmaceutical applications, 2,3,4,5-Tetrafluoronitrobenzene and a series of related fluorinated aromatic compounds have been evaluated for their molluscicidal activity. This research aimed to identify structural features influencing this activity and potentially contribute to the development of more effective and targeted molluscicides. []

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